N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide

Description

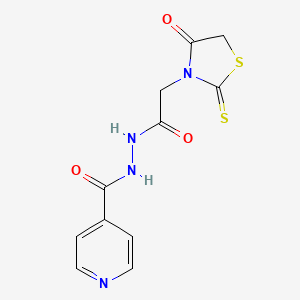

N'-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a synthetic hydrazide derivative characterized by a thioxothiazolidinone ring linked to an isonicotinohydrazide moiety via an acetyl bridge. This compound belongs to a class of molecules designed for diverse biological activities, including antimicrobial, anticancer, and antitubercular applications. The thioxothiazolidinone core (4-oxo-2-thioxo) contributes to its reactivity, enabling interactions with biological targets through hydrogen bonding, metal chelation, or enzyme inhibition .

Properties

IUPAC Name |

N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUHQMNQMHSZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid hydrazide with 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid and requires careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thioethers.

Scientific Research Applications

N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a subject of study in drug development.

Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, which are crucial in the treatment of diseases like diabetes and cancer.

Mechanism of Action

The mechanism of action of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to therapeutic effects, such as reducing blood sugar levels in diabetes or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Thiazolidinone Moieties

Compound 4x (N'-(2-(2,4-Dichlorophenoxy)acetyl)isonicotinohydrazide)

- Structure: Replaces the thioxothiazolidinone with a dichlorophenoxy group.

- Properties : White solid (92% yield, m.p. 103–105°C), molecular formula C₁₄H₁₁Cl₂N₃O₃.

- Activity : Tested against Digitaria sanguinalis (weed) with pIC₅₀ values derived from 3D-QSAR modeling. Exhibits herbicidal activity but lacks the thioxo group critical for metal-binding interactions .

Compound 5 (N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide)

- Structure: Integrates a quinazolinone ring and a thioxothiazolidinone.

- Synthesis : Formed via reaction of hydrazide with thiocarbonyl-bis-thioglycolic acid.

Compound 3a-e (N-[(2-Substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]isonicotinamides)

Analogues with Varied Substituents on the Thioxothiazolidinone Core

(Z)-N-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide (CAS 304894-48-2)

- Structure: Benzylidene substitution at the 5-position of the thioxothiazolidinone.

N-(4-Methoxyphenyl)-2-((E)-4-oxo-2-(((Z)-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide (CAS 540762-93-4)

- Structure: Combines thioxothiazolidinone with an indol-3-ylidene hydrazone.

- Activity: The indole moiety may confer selectivity toward kinase or protease targets, diverging from the target compound’s isonicotinoyl-based mechanism .

Analogues with Alternative Heterocyclic Systems

N'-(2-(1,3-Dioxoisoindolin-2-yl)acetyl)isonicotinohydrazide (13a)

- Structure: Replaces thioxothiazolidinone with a dioxoisoindolin ring.

N'-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide

- Structure: Theophylline-triazole hybrid linked to isonicotinohydrazide.

Comparative Data Table

Research Findings and Implications

- Thioxothiazolidinone Advantage: The 4-oxo-2-thioxo moiety in the target compound enhances metal-binding capacity (e.g., Fe³⁺, Cu²⁺), which is critical for prochelator or antioxidant activity, as seen in related SIH derivatives .

- Activity Trade-offs: Substitutions like dichlorophenoxy (4x) improve lipophilicity and herbicidal activity but reduce redox activity. Conversely, benzylidene or indole modifications may optimize target specificity .

- Synthetic Flexibility: The acetyl-isonicotinohydrazide backbone allows modular derivatization, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .

Biological Activity

N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolidine ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 288.31 g/mol. The presence of the thioxothiazolidin moiety is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | Bacillus cereus | 0.56 μM |

| 5g | S. aureus | 4.17 μM |

| 4h | L. monocytogenes | 1.99 μM |

| 5d | E. cloacae | 3.69 μM |

The above data illustrates the efficacy of these compounds in inhibiting bacterial growth, with MIC values indicating potent activity.

Antitumor Activity

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their antitumor properties. For example, certain derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells . The cytotoxicity of these compounds was assessed using standard assays, revealing submicromolar IC50 values for some derivatives.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the thiazolidine ring and the hydrazone moiety significantly influence biological activity. For instance, the introduction of different substituents on the aromatic ring has been shown to enhance inhibitory effects against aldose reductase, an enzyme implicated in diabetic complications .

Table 2: SAR Insights for Thioxothiazolidin Derivatives

| Modification | Effect on Activity |

|---|---|

| Substituted phenyl groups | Increased potency against ALR2 |

| Variation in alkyl chain | Altered solubility and bioavailability |

| Different acyl groups | Enhanced selectivity towards specific targets |

Case Studies

- Aldose Reductase Inhibition : A study compared the aldose reductase inhibitory action of this compound with epalrestat, revealing that certain derivatives exhibited over five times greater potency than epalrestat .

- Antibacterial Efficacy : A clinical study evaluated the antibacterial efficacy of thioxothiazolidin derivatives against multi-drug resistant strains, demonstrating significant potential for therapeutic applications in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.